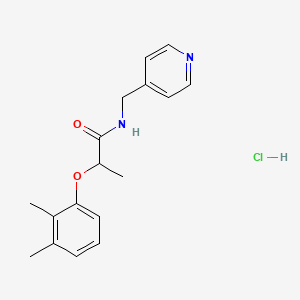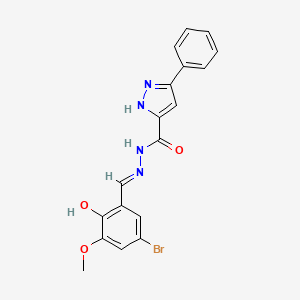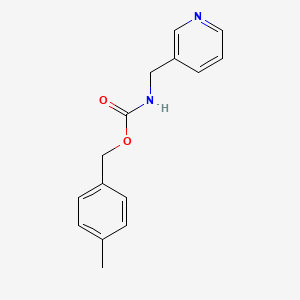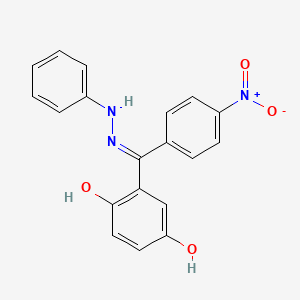
2-(2,3-dimethylphenoxy)-N-(4-pyridinylmethyl)propanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dimethylphenoxy)-N-(4-pyridinylmethyl)propanamide hydrochloride is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a valuable tool in the study of different biological processes.
Applications De Recherche Scientifique
2-(2,3-dimethylphenoxy)-N-(4-pyridinylmethyl)propanamide hydrochloride has been used in various scientific research applications, including the study of ion channels, receptor signaling pathways, and enzymatic activity. This compound has been found to modulate the activity of various ion channels, including the TRPV1 channel, which is involved in pain perception. Additionally, this compound has been shown to modulate the activity of various receptors, including the alpha-2 adrenergic receptor and the CB1 receptor. This makes it a valuable tool in the study of receptor signaling pathways. Finally, this compound has been found to inhibit the activity of various enzymes, including FAAH and COX-2, which are involved in the metabolism of endocannabinoids and the production of inflammatory mediators, respectively.
Mécanisme D'action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(4-pyridinylmethyl)propanamide hydrochloride involves the modulation of ion channels, receptors, and enzymes. This compound has been found to bind to the TRPV1 channel, the alpha-2 adrenergic receptor, and the CB1 receptor, among others. Additionally, this compound has been found to inhibit the activity of FAAH and COX-2, which are involved in the metabolism of endocannabinoids and the production of inflammatory mediators, respectively. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
2-(2,3-dimethylphenoxy)-N-(4-pyridinylmethyl)propanamide hydrochloride has various biochemical and physiological effects, including the modulation of ion channels, receptors, and enzymes. This compound has been found to modulate the activity of the TRPV1 channel, which is involved in pain perception, as well as the alpha-2 adrenergic receptor and the CB1 receptor, which are involved in various physiological processes. Additionally, this compound has been found to inhibit the activity of FAAH and COX-2, which are involved in the metabolism of endocannabinoids and the production of inflammatory mediators, respectively. These effects make this compound a valuable tool in the study of different biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,3-dimethylphenoxy)-N-(4-pyridinylmethyl)propanamide hydrochloride has several advantages and limitations for lab experiments. One advantage is that it is a well-studied compound with a reliable synthesis method. Additionally, this compound has been found to have various biochemical and physiological effects, which make it a valuable tool in the study of different biological processes. However, one limitation of this compound is that it may have off-target effects, which could complicate the interpretation of experimental results. Additionally, the exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects.
Orientations Futures
There are several future directions for the study of 2-(2,3-dimethylphenoxy)-N-(4-pyridinylmethyl)propanamide hydrochloride. One future direction is the study of its effects on other ion channels, receptors, and enzymes. Additionally, further research is needed to fully understand the mechanism of action of this compound. Finally, this compound could be studied in animal models of various diseases to determine its potential therapeutic applications. Overall, the study of 2-(2,3-dimethylphenoxy)-N-(4-pyridinylmethyl)propanamide hydrochloride has the potential to provide valuable insights into various biological processes and could lead to the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 2-(2,3-dimethylphenoxy)-N-(4-pyridinylmethyl)propanamide hydrochloride involves the reaction of 2-(2,3-dimethylphenoxy)acetic acid with N-(4-pyridinylmethyl)propan-1-amine in the presence of thionyl chloride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound. This synthesis method has been reported in various research articles and has been found to be reliable and efficient.
Propriétés
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(pyridin-4-ylmethyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2.ClH/c1-12-5-4-6-16(13(12)2)21-14(3)17(20)19-11-15-7-9-18-10-8-15;/h4-10,14H,11H2,1-3H3,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCSMEWVDAVTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NCC2=CC=NC=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dimethylphenoxy)-N-(pyridin-4-ylmethyl)propanamide;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorophenyl)-N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}propanamide](/img/structure/B6062648.png)
![N,N-diallyl-1-[2-(4-chlorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6062662.png)

![N-(2,4-dimethoxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6062671.png)


![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B6062691.png)
![5-fluoro-N'-[5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.0~2,6~]undec-4-en-7-ylidene]-1H-indole-2-carbohydrazide](/img/structure/B6062698.png)

![1-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6062711.png)

![N-(5-isoquinolinylmethyl)-N-methyl-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B6062721.png)
![2-[1-(3-methyl-2-buten-1-yl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6062722.png)
